molecular formula C7H3F6N3OS B15020047 2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one CAS No. 352317-56-7

2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

Cat. No.: B15020047
CAS No.: 352317-56-7
M. Wt: 291.18 g/mol
InChI Key: LHDUXZJXKHLNFP-UHFFFAOYSA-N
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Description

2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one is a heterocyclic compound that contains both thiazole and triazine rings.

Preparation Methods

The synthesis of 2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one typically involves the reaction of thiazole derivatives with triazine precursors under specific conditions. One common method involves the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of trifluoromethyl groups and the fused thiazole-triazine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

352317-56-7

Molecular Formula

C7H3F6N3OS

Molecular Weight

291.18 g/mol

IUPAC Name

2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

InChI

InChI=1S/C7H3F6N3OS/c8-6(9,10)5(7(11,12)13)14-3(17)16-1-2-18-4(16)15-5/h1-2H,(H,14,17)

InChI Key

LHDUXZJXKHLNFP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(NC(=O)N21)(C(F)(F)F)C(F)(F)F

solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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